Elevated Lipophilicity (LogP 1.63) vs. Non-Iodinated Analogs Improves Membrane Permeability in Drug Design
The lipophilicity of 2,5-diiodo-1-methylimidazole, as measured by its computed LogP value, is significantly higher than that of its non-iodinated or less heavily iodinated analogs. This property is crucial for optimizing membrane permeability and bioavailability in drug discovery programs . The LogP value for 2,5-diiodo-1-methylimidazole is 1.63, compared to 1.20 for 2-bromo-1-methylimidazole and 0.85 for 2-chloro-1-methylimidazole [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.63 |
| Comparator Or Baseline | 2-Bromo-1-methylimidazole (LogP = 1.20); 2-Chloro-1-methylimidazole (LogP = 0.85) |
| Quantified Difference | LogP increase of 0.43 units vs. bromo analog; 0.78 units vs. chloro analog. |
| Conditions | Computed using XLOGP3 method as reported in PubChem and vendor datasheets. |
Why This Matters
Higher LogP indicates enhanced lipophilicity, which can translate to improved passive membrane diffusion and potential for blood-brain barrier penetration, making it a preferred starting material for designing CNS-active drug candidates.
- [1] PubChem. (n.d.). 2-Bromo-1-methylimidazole. Compound Summary. CID 136540. View Source
- [2] PubChem. (n.d.). 2-Chloro-1-methylimidazole. Compound Summary. CID 137150. View Source
